4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride
Overview
Description
4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClFO2S and a molecular weight of 250.72 . It is also known by other synonyms such as 4-(tert-Butyl)-3-fluorobenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a tert-butyl group, a fluorine atom, and a sulfonyl chloride group .Scientific Research Applications
Electrostatic Activation in SNAr Reactions
4-Fluorobenzenesulfonyl chloride, a compound related to 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride, demonstrates notable behavior in electrophilic aromatic substitution reactions. Its transformation into N-sulfonylpyridinium triflates under mild conditions highlights an electrostatic activation mechanism in nucleophilic aromatic substitution (SNAr) reactions. This process opens new pathways to benzenesulfonamides, compounds with significant pharmaceutical relevance (Weiss & Pühlhofer, 2001).
Synthesis of Sulfonated Derivatives
Research shows that compounds like 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride can be utilized in the synthesis of various sulfonated derivatives. These processes involve steps like hydrogenation, sulfonation, and hydrolysis, leading to the formation of compounds with potential applications in different chemical and pharmaceutical areas (Courtin, 1982; Courtin, 1983).
Ionic Liquid Studies
The role of ionic liquids in chemical reactions involving compounds like 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride has been explored. Studies show enhanced reactivity and yield in Friedel-Crafts sulfonylation reactions when using ionic liquids, indicating their potential as alternative reaction media and catalysts (Nara, Harjani, & Salunkhe, 2001).
Pharmaceutical Intermediate Production
Certain derivatives of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride play a crucial role as intermediates in pharmaceutical production. For example, 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, can be selectively synthesized and purified using sulfonation methods, highlighting the significance of these compounds in drug development (Fan, 1990).
Synthesis of Sulfonyl Chlorides
Sulfonyl chlorides, like 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride, are essential in various industries, including pharmaceuticals and agrochemicals. New methods for synthesizing these compounds involve reactions like oxidative chlorination, offering practical and efficient production means (Lezina, Rubtsova, & Kuchin, 2011).
Mechanism of Action
Target of Action
The primary targets of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride are likely to be organic compounds with nucleophilic functional groups. This is because sulfonyl chlorides, such as 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride, are typically used as electrophiles in organic synthesis .
Mode of Action
4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule. This results in the formation of a new covalent bond between the sulfur atom of the sulfonyl group and the nucleophile .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment, as certain nucleophilic substitutions are known to be sensitive to pH .
Properties
IUPAC Name |
4-tert-butyl-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPCKATYCBMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452184-05-2 | |
Record name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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